molecular formula C12H16N2O2 B1306837 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid CAS No. 571912-85-1

2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B1306837
CAS No.: 571912-85-1
M. Wt: 220.27 g/mol
InChI Key: NUYISFMPEWGRBC-UHFFFAOYSA-N
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Description

Basic Chemical Information

2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids with piperidine substitution. The compound exhibits systematic nomenclature following International Union of Pure and Applied Chemistry guidelines, with its complete chemical name reflecting the positioning of functional groups and substituents on the heterocyclic framework. The molecule contains a pyridine ring system as the core structure, with a carboxylic acid functional group at the 3-position and a 3-methylpiperidine substituent at the 2-position.

The fundamental chemical identifiers for this compound are well-documented across multiple chemical databases and supplier sources. The Chemical Abstracts Service registry number 571912-85-1 serves as the primary identifier for this compound in chemical literature and commercial applications. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 2-(3-methyl-1-piperidinyl)nicotinic acid, which reflects the nicotinic acid framework with piperidine substitution. Alternative nomenclature includes 3-Pyridinecarboxylic acid, 2-(3-methyl-1-piperidinyl)-, following Chemical Abstracts Service naming conventions.

Chemical Property Value Source
Chemical Abstracts Service Number 571912-85-1
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
International Union of Pure and Applied Chemistry Name 2-(3-methyl-1-piperidinyl)nicotinic acid
Alternative Name This compound
MDL Number MFCD03822744

Molecular Structure and Connectivity

The molecular structure of this compound consists of two primary heterocyclic components linked through a nitrogen atom. The pyridine ring serves as the central aromatic framework, containing a nitrogen atom at position 1 and bearing a carboxylic acid functional group at position 3. The piperidine ring system is attached to the pyridine core at position 2 through the piperidine nitrogen atom, creating a substituted pyridine derivative with enhanced structural complexity.

The piperidine moiety contains a methyl substituent at the 3-position, which introduces chirality to the molecule and influences its three-dimensional conformation. The six-membered piperidine ring adopts a chair conformation under normal conditions, with the methyl group occupying either an equatorial or axial position depending on the specific stereochemical configuration. The carboxylic acid functional group at the 3-position of the pyridine ring provides acidic properties and potential for hydrogen bonding interactions.

The connectivity pattern can be described through the Simplified Molecular Input Line Entry System notation, which provides a linear representation of the molecular structure. The Simplified Molecular Input Line Entry System string for this compound is documented as CC1CCCN(C1)c2c(cccn2)C(O)=O, indicating the sequential connectivity of atoms and the presence of aromatic character in the pyridine ring. This notation clearly shows the attachment of the 3-methylpiperidine group to the pyridine-3-carboxylic acid framework.

Structural Analysis and Conformational Properties

The three-dimensional structure of this compound exhibits several important conformational features that influence its chemical behavior and potential biological activity. The molecule contains two nitrogen atoms with different hybridization states: the pyridine nitrogen (sp² hybridized) and the piperidine nitrogen (sp³ hybridized), which contribute to distinct electronic properties and reactivity patterns. The planar pyridine ring system provides aromatic stability, while the saturated piperidine ring offers conformational flexibility.

The International Chemical Identifier key NUYISFMPEWGRBC-UHFFFAOYSA-N provides a unique structural identifier that captures the complete connectivity and stereochemical information of the molecule. The International Chemical Identifier string InChI=1S/C12H16N2O2/c1-9-4-3-7-14(8-9)11-10(12(15)16)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,15,16) describes the complete structural formula including hydrogen atom positions and the acidic proton of the carboxylic acid group.

The molecular geometry is influenced by the chair conformation of the piperidine ring and the planar arrangement of the pyridine-carboxylic acid system. The nitrogen atom linking the two ring systems allows for rotational freedom around the carbon-nitrogen bond, resulting in multiple possible conformations with different spatial arrangements of the piperidine and pyridine moieties. The presence of the methyl substituent on the piperidine ring introduces additional steric considerations that may favor specific conformational states.

Physicochemical Properties and Molecular Descriptors

The physicochemical properties of this compound reflect the combined influence of its heterocyclic structure, functional groups, and molecular size. The calculated logarithm of the partition coefficient between octanol and water provides insight into the compound's lipophilicity, with reported values indicating moderate hydrophobic character. The polar surface area calculation reveals the contribution of polar atoms to the overall molecular surface, which influences solubility and permeability properties.

Molecular descriptors derived from computational analysis provide quantitative measures of structural features relevant to chemical behavior. The number of hydrogen bond donors and acceptors reflects the compound's capacity for intermolecular interactions, with the carboxylic acid group serving as both a hydrogen bond donor and acceptor. The rotatable bond count indicates the degree of conformational flexibility within the molecule, which affects its ability to adopt different spatial arrangements.

Molecular Descriptor Value Significance
Logarithm of Partition Coefficient 2.08
Polar Surface Area 53.43 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Heavy Atom Count 16

The exact molecular mass of 220.12100 atomic mass units provides precise information about the compound's isotopic composition assuming the most abundant isotopes of constituent elements. The calculated density and other bulk properties depend on the specific solid-state packing arrangement, which may vary depending on crystallization conditions and polymorphic forms. The compound's stability under various storage conditions requires consideration of its functional groups, particularly the carboxylic acid moiety which may be susceptible to certain chemical transformations under extreme conditions.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-4-3-7-14(8-9)11-10(12(15)16)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYISFMPEWGRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393754
Record name 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571912-85-1
Record name 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • Structure : The compound features a piperidine ring linked to a pyridine carboxylic acid, which is significant for its biological activity.

The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular functions.
  • Receptor Binding : It exhibits binding affinity to various receptors, which can alter signaling pathways and affect physiological responses .
  • Cellular Effects : The compound influences cell signaling, gene expression, and cellular metabolism, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

Neuropharmacological Effects

There is emerging evidence that this compound may have neuropharmacological effects, particularly in the context of neurological disorders. It has been studied for its potential as an antidepressant through selective serotonin reuptake inhibition, indicating its role in mood regulation .

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and necrosis being investigated.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This data highlights the compound's potential as a therapeutic agent in oncology.

Neuropharmacological Study

In another study focusing on neuropharmacological properties, the compound was tested for its effects on neurotransmitter levels in animal models. Results showed an increase in serotonin levels post-administration, supporting its potential use as an antidepressant.

Applications in Research and Medicine

The compound's versatility allows it to be utilized across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Investigated for therapeutic applications targeting neurological disorders and cancer.
  • Biochemical Research : Used to study enzyme inhibition and receptor binding due to its structural similarities with biologically active compounds.

Comparison with Similar Compounds

Substituted Piperidine-Pyridine Carboxylic Acids

  • 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid (CAS: 1019452-79-9): Differs in the substitution pattern of the piperidine ring (2,6-dimethyl vs. 3-methyl).
  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS: 874772-68-6): Incorporates a trifluoromethyl group on the pyridine ring, enhancing electron-withdrawing effects and metabolic stability compared to the methylpiperidinyl group .
  • Imazapic and Imazapyr: Herbicides with pyridine-3-carboxylic acid cores and imidazolinone substituents. Their mode of action (ALS enzyme inhibition) highlights the importance of the carboxylic acid group in agrochemical activity .

Functional Group Variations

  • 2-(1H-Pyrrol-1-yl)pyridine-3-carboxylic acid (CAS: 154014-05-8): Replaces the piperidine ring with a pyrrole group, reducing basicity and altering hydrogen-bonding capacity .
  • 7-[3-Amino-4-(methoxybenzyloxyimino)piperidin-1-yl]quinoline-3-carboxylic acid derivatives: Feature extended conjugated systems (quinoline cores) and oxyimino groups, enhancing antimicrobial activity via DNA gyrase inhibition .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Applications Reference
2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid C12H16N2O2 220.27 (estimated) 3-Methylpiperidinyl, COOH ~1.5 (pred.) Pharmaceutical lead -
2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid C13H18N2O2 234.29 2,6-Dimethylpiperidinyl, COOH 2.1 Research chemical
Imazapic C14H15N3O3 275.29 Imidazolinone, COOH -0.5 Herbicide
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid C12H13F3N2O2 274.24 CF3, COOH 1.8 Drug discovery

*LogP values estimated using ChemAxon or experimental data where available.

Preparation Methods

Hydrogenation of Pyridine-3-carboxylic Acid Derivatives

A key industrially relevant method involves catalytic hydrogenation of pyridine-3-carboxylic acid to yield piperidine derivatives, which can be further functionalized to introduce the methyl group on the piperidine ring.

  • Catalyst and Conditions : Palladium on carbon (Pd/C) catalyst (5% Pd content) is used under hydrogen pressure (3–5 MPa) at elevated temperatures (80–100 °C) in aqueous media. The reaction is conducted in an autoclave under nitrogen protection to avoid oxidation.

  • Process Steps :

    • Dissolve pyridine-3-carboxylic acid in water.
    • Add Pd/C catalyst and purge with nitrogen.
    • Introduce hydrogen gas and maintain pressure and temperature for 3–4 hours.
    • Filter off the catalyst and remove moisture under vacuum.
    • Add methanol to precipitate the piperidine carboxylic acid derivative.
    • Cool and centrifuge to isolate the product.
  • Yields and Purity : The yield of nipecotic acid (3-piperidinecarboxylic acid) is reported above 85%, with purity between 98–102% and melting point around 273–278 °C.

  • Methylation Step : The 3-methyl group on the piperidine ring can be introduced via selective alkylation of the piperidine nitrogen or ring carbons using methylating agents under controlled conditions, though specific methylation protocols for this compound are less documented and may require further optimization.

Functionalization via Nucleophilic Substitution

Another plausible approach involves nucleophilic substitution on halogenated pyridine-3-carboxylic acid derivatives with 3-methylpiperidine as the nucleophile:

  • Starting Material : 2-halopyridine-3-carboxylic acid (e.g., 2-chloropyridine-3-carboxylic acid)
  • Nucleophile : 3-methylpiperidine
  • Conditions : Heating in polar aprotic solvents (e.g., DMF, DMSO) with or without base to facilitate substitution at the 2-position.
  • Outcome : Formation of the desired 2-(3-methylpiperidin-1-yl)pyridine-3-carboxylic acid.

This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Catalytic Hydrogenation Pd/C, H2 (3–5 MPa), 80–100 °C, aqueous medium >85 98–102 High yield, scalable, industrially viable
Nucleophilic Substitution 2-halopyridine-3-carboxylic acid, 3-methylpiperidine, DMF/DMSO, heat Variable High Requires regioselectivity control
Multi-Component Reaction (MCR) Pyridine-3-carboxylic acid as catalyst, aldehydes, amines Not reported Not reported Potential green synthesis route, needs development

Research Findings and Notes

  • The hydrogenation method is well-documented for producing piperidinecarboxylic acids with high yield and purity, making it a reliable route for the piperidine core.

  • The methylation of the piperidine ring to obtain the 3-methyl derivative may involve additional steps such as selective alkylation or use of methyl-substituted piperidine starting materials.

  • Multi-component reactions catalyzed by pyridine carboxylic acids have been shown to be efficient for related heterocyclic syntheses, indicating a promising area for future method development.

  • The nucleophilic substitution approach offers a direct route but may require optimization to prevent side reactions and achieve high regioselectivity.

Q & A

Q. What are the common synthetic routes for 2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves multi-step reactions, including coupling of pyridine-3-carboxylic acid derivatives with piperidine moieties. For example:

  • Step 1: Alkylation or amidation of pyridine-3-carboxylic acid using tert-butyloxycarbonyl (Boc)-protected piperidine intermediates under inert atmospheres (e.g., Pd(OAc)₂ catalysis) .
  • Step 2: Acidic deprotection (e.g., HCl/water at 93–96°C for 17 hours) to yield the final compound .
    Optimization strategies:
  • Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control: Elevated temperatures (~90–100°C) accelerate deprotection but may require reflux conditions to avoid side reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

  • HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., piperidine N-methyl group at δ ~2.3 ppm; pyridine protons at δ ~7–8 ppm) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇N₂O₂, expected m/z 233.1285) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Replicate assays: Use standardized in vitro models (e.g., cancer cell lines for antiproliferative studies) and validate via dose-response curves .
  • Mechanistic studies: Probe pathways (e.g., mTOR inhibition via Western blotting) to confirm target engagement .
  • Control for stereochemistry: Chiral HPLC or enzymatic resolution to isolate active enantiomers, as racemic mixtures may yield conflicting data .
  • Purity verification: Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects from impurities .

Q. What strategies are effective for functionalizing the pyridine and piperidine rings to enhance the compound’s pharmacokinetic properties?

Answer:

  • Pyridine modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to improve metabolic stability. Evidence from pyridine-3-carboxylic acid derivatives shows that trifluoromethyl groups reduce hepatic clearance .
  • Piperidine modifications:
    • N-Alkylation: Replace the 3-methyl group with bulkier substituents (e.g., benzyl) to modulate lipophilicity and blood-brain barrier penetration .
    • Ring constraints: Synthesize spirocyclic piperidine derivatives to enhance conformational rigidity and receptor selectivity .
  • Prodrug approaches: Esterify the carboxylic acid group (e.g., methyl esters) to improve oral bioavailability, followed by in vivo hydrolysis .

Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with receptors (e.g., G protein-coupled receptors). Prioritize hydrogen bonding with the carboxylic acid group and piperidine nitrogen .
  • QSAR modeling: Correlate substituent effects (e.g., logP, polar surface area) with activity data to design derivatives with optimized ADME profiles .
  • MD simulations: Assess binding stability over nanosecond timescales to identify critical residues for interaction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Answer:

  • Reaction monitoring: Use in situ techniques (e.g., FTIR or LC-MS) to track intermediate formation and identify bottlenecks .
  • Parameter adjustment: Test variations in catalyst loading (e.g., 1–5 mol% Pd), solvent ratios (e.g., THF:H₂O), and temperature gradients .
  • Side-product analysis: Isolate byproducts via column chromatography and characterize structures to revise reaction mechanisms .

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